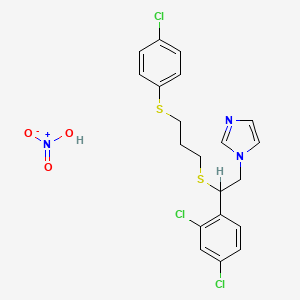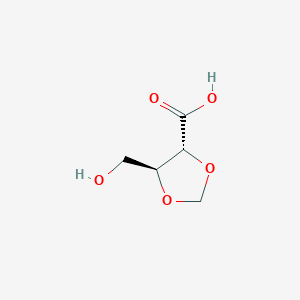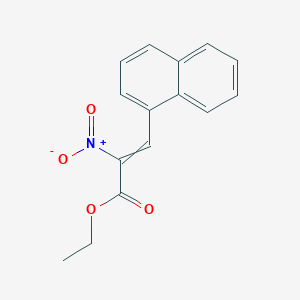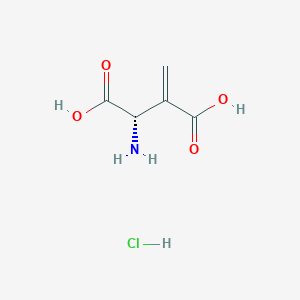![molecular formula C21H15BrN2O4 B14457559 9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]- CAS No. 67674-27-5](/img/structure/B14457559.png)
9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]- is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications, particularly in the dye industry. This specific compound is characterized by its unique structure, which includes amino, bromo, hydroxy, and phenylmethylamino substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]- typically involves multiple steps. One common approach is the bromination of 9,10-anthracenedione followed by amination and hydroxylation. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) bromide for bromination. Amination can be achieved using ammonia or amines under acidic or basic conditions, while hydroxylation may involve the use of hydrogen peroxide or other oxidizing agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form hydroquinones.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can replace the bromo group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce hydroquinones.
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various dyes and pigments.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, particularly for textiles.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]- involves its ability to interact with biological targets such as enzymes and receptors. It can inhibit enzymes like glutathione reductase and xanthine oxidase, leading to various biological effects. The compound’s structure allows it to bind to specific molecular targets, disrupting normal cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Anthracenedione, 1-amino-2-methyl-: Known for its use in dyes and pigments.
9,10-Anthracenedione, 1-amino-4-bromo-2-methyl-: Another anthraquinone derivative with applications in dye synthesis.
9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy-: Used in the production of disperse dyes.
Uniqueness
What sets 9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]- apart is its combination of substituents, which confer unique chemical properties and potential applications. The presence of both amino and bromo groups allows for diverse chemical modifications, while the hydroxy groups enhance its reactivity in oxidation and reduction reactions.
Propiedades
Número CAS |
67674-27-5 |
|---|---|
Fórmula molecular |
C21H15BrN2O4 |
Peso molecular |
439.3 g/mol |
Nombre IUPAC |
1-amino-8-(benzylamino)-2-bromo-4,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H15BrN2O4/c22-11-8-14(26)17-18(19(11)23)20(27)15-12(6-7-13(25)16(15)21(17)28)24-9-10-4-2-1-3-5-10/h1-8,24-26H,9,23H2 |
Clave InChI |
NKSQHTJRIYAPSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=C3C(=C(C=C2)O)C(=O)C4=C(C3=O)C(=C(C=C4O)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14457483.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester](/img/structure/B14457491.png)

![1,1'-[(2-Methylpropane-1,1-diyl)disulfonyl]bis(4-methylbenzene)](/img/structure/B14457508.png)

![1,1'-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14457527.png)
![2,5-Pyrrolidinedione, 1-[(4-azido-2-nitrobenzoyl)oxy]-](/img/structure/B14457531.png)

![1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14457547.png)

![Phenyl[4-(2-phenylethenyl)phenyl]methanone](/img/structure/B14457557.png)



